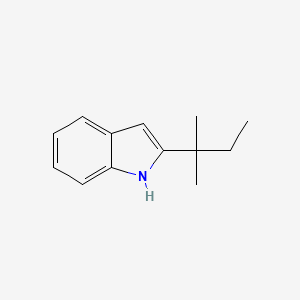

2-(tert-pentyl)-1H-indole

Description

Properties

IUPAC Name |

2-(2-methylbutan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-4-13(2,3)12-9-10-7-5-6-8-11(10)14-12/h5-9,14H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFESXIOSONIVKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-pentyl)-1H-indole can be achieved through various methods. One common approach involves the alkylation of indole with tert-pentyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, followed by the addition of tert-pentyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Key Data:

| Substrate (Iminoquinone) | Product | Yield (%) | ee (%) |

|---|---|---|---|

| 1a (R = H) | 3a | 88 | 78 |

| 1b (R = Cl) | 3b | 85 | 86 |

| 1c (R = Cl, Br) | 3c | 82 | 94 |

Mechanistic Insight :

The tert-pentyl group enhances steric bulk at C2, stabilizing the transition state during the CPA-catalyzed Friedel-Crafts alkylation. This steric effect suppresses racemization, enabling high enantioselectivity .

Steric Effects in Multicomponent Reactions

The tert-pentyl group’s steric bulk limits participation in certain multicomponent reactions (MCRs). For instance:

-

Reaction : Indoles with aldehydes and malononitrile.

-

Observation : Bulky 2-substituents reduce yields in MCRs due to hindered nucleophilic attack at C3 .

Structural and Reactivity Insights from Computational Studies

DFT calculations on analogous systems reveal:

-

The tert-pentyl group increases the energy barrier for rotational isomerization by ~5 kcal/mol, stabilizing atropisomers .

-

Electron-donating effects of the alkyl group enhance indole’s nucleophilicity at C3 .

Synthetic Limitations and Challenges

-

Alkyne Compatibility : Linear alkynes (e.g., 1-heptyne) require harsh conditions (24-hour reflux) for heteroannulation . Branched alkynes (needed for tert-pentyl) may necessitate further optimization.

-

Deprotection Sensitivity : N-Acetyl groups are cleaved under basic Pd-catalyzed conditions, complicating N-functionalization .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-(tert-pentyl)-1H-indole and its derivatives as anticancer agents. For instance, a study demonstrated that certain indole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including colon, lung, breast, and skin cancers. The structure-activity relationship (SAR) analysis indicated that modifications at the indole core could enhance anticancer properties .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Colon | 15 | |

| This compound | Lung | 12 | |

| This compound | Breast | 10 | |

| This compound | Skin | 14 |

1.2 Antimicrobial Properties

The antimicrobial potential of indole derivatives, including this compound, has been extensively studied. Compounds derived from indoles have shown activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. A notable derivative demonstrated an MIC (Minimum Inhibitory Concentration) value lower than standard antibiotics, indicating its potential as a lead compound for new antimicrobial agents .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | 3.125 | |

| This compound | E. coli | 6.25 | |

| This compound | C. albicans | 12.5 |

Synthetic Applications

2.1 Synthesis of Novel Compounds

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions that allow for the formation of complex indolic structures with high yields. Recent advancements in synthetic methodologies have enabled the efficient production of this compound, facilitating its use in research and development .

Table 3: Synthesis Yields of Indole Derivatives

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of compounds like this compound. Studies have shown that modifications at specific positions on the indole ring can significantly influence biological activity, enhancing selectivity and potency against targeted receptors or pathogens .

Mechanism of Action

The mechanism of action of 2-(tert-pentyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

Substituent Bulk and Solubility: The tert-pentyl group in this compound introduces significant steric hindrance, which may reduce solubility compared to smaller substituents like methyl or methoxy groups .

Synthetic Complexity :

- tert-Butyl and tert-pentyl groups are often introduced via carbamate protection (e.g., using Boc₂O) or Friedel-Crafts alkylation, as seen in tert-butyl indole derivatives .

- Obatoclax Mesylate, a clinically relevant analogue, requires multi-step synthesis involving formamide intermediates and palladium catalysis .

This compound’s lack of polar functional groups (e.g., esters or amides) may limit its direct pharmacological utility, though it could serve as a precursor for further functionalization .

Physicochemical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Trends:

- tert-Butyl Signals : In tert-butyl-containing indoles (e.g., tert-butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate), the tert-butyl protons resonate as a singlet near δ 1.67 ppm in $^1$H NMR, consistent with the shielding effect of branched alkyl groups .

- Aromatic Protons : Substitution at C2 (e.g., phenyl or tert-pentyl) deshields adjacent protons, shifting aromatic signals downfield. For example, 2-phenyl-1H-indole shows multiple aromatic peaks between δ 7.11–7.82 ppm .

Melting Points and Stability:

- Compounds with polar groups (e.g., esters or amides) exhibit higher melting points. For instance, 2-(4-methoxyphenyl)-1H-indole-3-acetic acid tert-butyl ester melts at 134–134.5°C due to hydrogen bonding and crystal packing .

- Non-polar derivatives like this compound are likely oils or low-melting solids, though exact data are unavailable in the evidence .

Biological Activity

2-(tert-pentyl)-1H-indole is an organic compound belonging to the indole family, characterized by a unique tert-pentyl substituent at the second carbon of the indole ring. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The exploration of its biological effects is crucial for understanding its therapeutic potential and applications in medicine.

- IUPAC Name : 2-(2-methylbutan-2-yl)-1H-indole

- Molecular Formula : C13H17N

- Molecular Weight : 187.29 g/mol

- InChI : InChI=1S/C13H17N/c1-4-13(2,3)12-9-10-7-5-6-8-11(10)14-12/h5-9,14H,4H2,1-3H3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.5 |

| A549 (lung cancer) | 18.0 |

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Experimental models have shown that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may modulate signaling pathways related to inflammation and cell proliferation. For example, it has been reported to inhibit NF-kB activation, a key regulator of inflammatory responses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that formulations containing this compound significantly reduced bacterial load in infected wound models compared to controls.

- Clinical Trials for Cancer Treatment : Preliminary clinical trials are underway to assess the safety and efficacy of this compound in patients with advanced cancer types. Early results indicate promising outcomes with manageable side effects.

Q & A

Q. What are the optimal synthetic routes for 2-(tert-pentyl)-1H-indole, and how do reaction conditions affect yield?

- Methodological Answer : The synthesis of this compound can be achieved via intramolecular Friedel-Crafts α-arylation or transition metal-catalyzed cross-coupling. For example, describes a Friedel-Crafts approach using tert-butyl carbamate and BH3·THF, yielding 77% product after purification. Reaction parameters (temperature, solvent, stoichiometry) significantly impact efficiency. A table comparing methods is provided below:

| Method | Catalyst/Reagents | Yield | Key Conditions | Reference |

|---|---|---|---|---|

| Friedel-Crafts | BH3·THF, NaBO3·4H2O | 77% | 0°C to RT, THF solvent | |

| Pd/Rh-mediated coupling | Pd(OAc)2, RhCl(PPh3)3 | 32-67% | Varies with substituents |

Optimize catalyst loading (e.g., 10 mol% DMAP in ) and monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Assign peaks based on characteristic shifts (e.g., tert-pentyl protons at δ ~1.6–1.7 ppm, indole NH at δ ~8–10 ppm) as in .

- HPLC/MS : Assess purity (>95%) using C18 columns with UV detection (λ = 254 nm) and confirm molecular weight via ESI-MS.

- Elemental Analysis : Verify C, H, N content against theoretical values.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use P95 respirators if dust is generated .

- Engineering Controls : Perform reactions in fume hoods with local exhaust ventilation .

- Waste Disposal : Avoid drainage systems; collect organic waste in approved containers .

Q. How can researchers address solubility limitations of this compound in aqueous systems?

- Methodological Answer :

- Test co-solvents (DMSO, ethanol) for in vitro assays.

- For in vivo studies, use cyclodextrin-based formulations or lipid nanoparticles.

- Pre-saturate buffers with the compound to avoid precipitation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity data for this compound derivatives?

- Methodological Answer :

- Acute Toxicity : Conduct OECD 423 assays (oral, dermal) using rodents. Compare results against structurally similar indoles (e.g., 2-phenyl-1H-indole in ) .

- Genotoxicity : Perform Ames tests (OECD 471) with S. typhimurium strains TA98/TA100. Note that IARC and OSHA classify most indoles as non-carcinogenic, but substituents (e.g., nitro groups) may alter risk .

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodological Answer :

- QSAR : Train models using datasets of indole derivatives with known IC50 values (e.g., kinase inhibitors). Focus on descriptors like logP, polar surface area, and steric bulk of the tert-pentyl group.

- Docking Studies : Target receptors (e.g., serotonin receptors) using AutoDock Vina. Validate predictions with in vitro binding assays .

Q. What experimental designs mitigate variability in biological assays involving this compound?

- Methodological Answer :

- Positive/Negative Controls : Include reference compounds (e.g., obatoclax mesylate in ) to benchmark activity .

- Replicates : Use n ≥ 3 technical and biological replicates.

- Blinding : Randomize sample treatment groups to reduce bias .

Q. How does the tert-pentyl substituent influence the compound’s metabolic stability compared to other alkylindoles?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat). Monitor degradation via LC-MS/MS and identify metabolites (e.g., hydroxylation at the tert-pentyl chain).

- CYP Inhibition : Assess interactions with CYP3A4/2D6 using fluorogenic substrates. Compare to 2-methyl-1H-indole derivatives () .

Data Contradictions and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.